phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate
CAS No.: 1235327-18-0
Cat. No.: VC4746647
Molecular Formula: C25H30N2O4
Molecular Weight: 422.525
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235327-18-0 |
|---|---|
| Molecular Formula | C25H30N2O4 |
| Molecular Weight | 422.525 |
| IUPAC Name | phenyl 4-[[(4-phenyloxane-4-carbonyl)amino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C25H30N2O4/c28-23(25(13-17-30-18-14-25)21-7-3-1-4-8-21)26-19-20-11-15-27(16-12-20)24(29)31-22-9-5-2-6-10-22/h1-10,20H,11-19H2,(H,26,28) |
| Standard InChI Key | NOGQIYPJOYIGKD-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |
Introduction
The compound "phenyl 4-{[(4-phenyloxan-4-yl)formamido]methyl}piperidine-1-carboxylate" appears to be a synthetic organic molecule. Its structure suggests it belongs to the class of piperidine derivatives, which are often explored for their biological and pharmacological properties. The presence of functional groups such as phenyl, oxane (tetrahydropyran), and carboxylate indicates potential applications in medicinal chemistry.
Potential Applications
Based on the structure:
-
Pharmacological Research: Piperidine derivatives are frequently investigated for their roles as central nervous system agents, including analgesics, antipsychotics, and anticonvulsants.
-
Drug Design: The combination of hydrophobic and polar groups suggests potential for receptor binding or enzyme inhibition.
-
Synthetic Chemistry: The molecule could serve as an intermediate in the synthesis of more complex compounds.
Research Gaps
There is no direct information available regarding:
-
Synthesis methods for this specific compound.
-
Biological activity or therapeutic potential.
-
Toxicological or pharmacokinetic data.
If you have access to additional resources or databases (e.g., PubChem, SciFinder), further exploration might yield detailed insights into this compound's properties and applications. Let me know if you'd like assistance with a different aspect of this query!
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume